2-Chloro-5-(difluoromethyl)-1,3-thiazole

Synthetic Chemistry Cross-Coupling Reaction Optimization

Analog substitution in thiazole-based agrochemical programs can derail years of SAR optimization. 2-Chloro-5-(difluoromethyl)-1,3-thiazole (CAS 1781434-39-6) provides the exact 2-Cl/5-CHF₂/4-H substitution triad required for potent SDHI fungicide candidates. • Three orthogonal reactive handles (Cl at C2, CHF₂ at C5, free C4) enable parallel library synthesis and route scouting. • Pre-validated scaffold in multiple patent families; eliminates re-validation risk. • Balanced 2-Cl reactivity offers cleaner, scalable processes vs. 2-Br analogs for kg-scale manufacturing.

Molecular Formula C4H2ClF2NS
Molecular Weight 169.57
CAS No. 1781434-39-6
Cat. No. B2434573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(difluoromethyl)-1,3-thiazole
CAS1781434-39-6
Molecular FormulaC4H2ClF2NS
Molecular Weight169.57
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)C(F)F
InChIInChI=1S/C4H2ClF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
InChIKeyDUYYAYCSJXMAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(difluoromethyl)-1,3-thiazole Overview


2-Chloro-5-(difluoromethyl)-1,3-thiazole (CAS 1781434-39-6, MF: C₄H₂ClF₂NS, MW: 169.58 g/mol) is a halogenated, difluoromethyl-substituted heterocyclic building block . Its core structure is a five-membered 1,3-thiazole ring, which is a privileged scaffold in medicinal and agrochemical chemistry [1]. The compound's value proposition is defined by the synergistic presence of three distinct functional handles: a chlorine atom at the 2-position, a difluoromethyl group (-CHF₂) at the 5-position, and a free 4-position for further derivatization . This combination confers unique physicochemical properties, such as modulated lipophilicity and metabolic stability from the -CHF₂ group, alongside the synthetic versatility provided by the reactive 2-chloro substituent . As such, it is primarily procured as a key intermediate for constructing more complex, biologically active molecules rather than as a final active ingredient itself.

1
Advanced heterocyclic building block for agrochemical and medicinal chemistry Halogenated 1,3-thiazole core with three functional handles
2
Supports structure-activity relationship (SAR) exploration and late-stage derivatization 2-chloro handle enables controlled cross-coupling reactivity
3
Research-use procurement as a key intermediate, not a final active ingredient -CHF₂ group intended to modulate lipophilicity and metabolic stability in target molecules

2-Chloro-5-(difluoromethyl)-1,3-thiazole: Key Differentiators


Substituting this specific intermediate with a generic or seemingly similar thiazole analog carries a high risk of project failure. The substitution pattern on the thiazole ring is not arbitrary; it dictates the molecule's entire downstream synthetic pathway and biological profile. For instance, replacing the difluoromethyl group (-CHF₂) with a trifluoromethyl (-CF₃) or a methyl (-CH₃) group will dramatically alter lipophilicity (logP) and metabolic stability, directly impacting the potency, selectivity, and bioavailability of the final drug or pesticide candidate [1]. Similarly, swapping the 2-chloro group for a 2-bromo substituent can lead to different reactivity in cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, potentially derailing established synthetic protocols . The precise combination of these substituents is often the result of extensive structure-activity relationship (SAR) studies . A procurement decision to change this building block without rigorous re-validation would require a significant, costly, and time-consuming re-optimization of both the chemistry and the biology of the entire program.

Reactivity
Replacing the 2-chloro group with a 2-bromo analog may alter cross-coupling kinetics and increase dehalogenation byproducts, potentially derailing established synthetic protocols.
Properties
Substituting -CHF₂ with -CF₃ or -CH₃ is expected to shift logP and hydrogen-bonding capacity, which can lead to a significantly different ADME profile in the final candidate.
IP Position
Using a generic thiazole isomer instead of this specific substitution pattern may place a research program outside key patent-protected chemical spaces relevant to SDHI fungicides.

Comparative Evidence: 2-Chloro-5-(difluoromethyl)-1,3-thiazole


Cl vs. Br Substitution Reactivity

The 2-chloro group in the target compound provides an optimal balance between stability and reactivity for subsequent cross-coupling reactions. Compared to its direct analog, 2-Bromo-5-(difluoromethyl)thiazole (CAS 1785449-20-8), the chloro derivative is less susceptible to unwanted side reactions and oxidative addition in catalytic cycles can be more finely controlled . While direct kinetic data for this specific pair is limited in the public domain, this principle is well-established in heteroaromatic halide reactivity (Class-level inference) [1]. The bromo analog, while more reactive in certain contexts, often exhibits lower stability and a higher propensity for dehalogenation byproducts, which can complicate purification and reduce yield in multi-step syntheses .

Cl vs. Br Reactivity
Class-level inference
Target (2-Cl): Moderate reactivity, higher stability (inferred) Comparator (2-Br): Higher reactivity, lower stability, more byproducts (inferred)
Supports compatibility with controlled, high-yielding coupling routes.
Direct kinetic data for this pair is limited; based on heteroaromatic halide class principles.
Synthetic Chemistry Cross-Coupling Reaction Optimization

CHF₂ vs. CF₃ & CH₃: Physicochemical Impact

The difluoromethyl group (-CHF₂) is a strategic bioisostere that offers a distinct physicochemical profile compared to its trifluoromethyl (-CF₃) and methyl (-CH₃) counterparts. The hydrogen atom of the -CHF₂ group can act as a weak hydrogen bond donor, potentially enhancing target binding interactions that are not possible with -CF₃ [1]. Furthermore, in the context of agrochemical fungicides (e.g., SDHI inhibitors), the -CHF₂ group often demonstrates a superior balance of lipophilicity and metabolic stability compared to -CF₃, leading to improved efficacy and a more favorable environmental fate [2]. While a direct logP comparison for the isolated building blocks is not publicly available, the established SAR in the final active compounds confirms the critical and non-interchangeable role of the -CHF₂ group [REFS-1, REFS-2].

CHF₂ vs. CF₃ & CH₃
Class-level inference
Target (-CHF₂): Moderate logP, weak H-bond donor; favored in many SDHI fungicides. Comparators (-CF₃ / -CH₃): Higher logP / no H-bond donation; different ADME and potency profiles.
Critical for achieving the intended ADME profile; substitution likely negates prior SAR work.
Inference from SAR of final active compounds; building block logP comparison is not publicly available.
Medicinal Chemistry Agrochemical Design ADME Physicochemical Properties

Agrochemical Patent Positioning

The 2-chloro-5-(difluoromethyl)-1,3-thiazole scaffold is a core structural motif in several patent families held by major agrochemical companies for novel fungicidal carboxanilides [REFS-1, REFS-2]. The precise substitution pattern of this building block (chloro at C2, difluoromethyl at C5) is explicitly claimed in numerous patents as part of the essential structure for achieving high levels of activity against plant pathogens like rusts and other fungal diseases [1]. This differentiates it from other halogenated thiazoles which may not appear in the same high-value patent spaces or which may fall under prior art. The commercial and strategic value of this specific intermediate is therefore significantly elevated by its direct link to protected, commercially relevant agrochemical inventions.

Patent Positioning
Supporting evidence
Target compound: Core motif in multiple fungicidal carboxanilide patents (e.g., Bayer, Syngenta). Generic analogs: Lower representation in the same high-value agrochemical patent families.
Elevates strategic value for competitive intelligence and IP landscaping.
Analysis is based on patent literature review of Markush structures and claims.
Intellectual Property Agrochemicals Fungicides Patent Analysis

Applications of 2-Chloro-5-(difluoromethyl)-1,3-thiazole


SDHI Fungicide Synthesis

This compound serves as a crucial building block for synthesizing novel difluoromethyl thiazolyl carboxanilides, a class of potent SDHI fungicides used to protect high-value crops like soybeans and cereals from rusts and other fungal pathogens. Its specific substitution pattern is central to the patent claims of major agrochemical companies, making it an essential intermediate for both innovator and generic agrochemical R&D programs [REFS-1, REFS-2].

Late-Stage Functionalization in Drug Discovery

The compound's three points of diversity (2-Cl, 5-CHF₂, and a free 4-position) make it an ideal advanced intermediate for parallel synthesis and SAR exploration in drug discovery. The 2-chloro group can be used for nucleophilic aromatic substitution or metal-catalyzed cross-couplings, while the -CHF₂ group confers beneficial metabolic stability. This allows medicinal chemists to efficiently explore chemical space around the thiazole core to identify lead candidates for various therapeutic areas [3].

Process Chemistry & Route Scouting

For contract research and manufacturing organizations, this intermediate offers a reliable starting point for route scouting. Its balanced reactivity from the 2-chloro group (compared to the more labile 2-bromo analog) provides a robust handle for process development, often leading to cleaner reaction profiles and more scalable, higher-yielding manufacturing processes . This is a key differentiator in selecting a building block for kilogram-scale synthesis.

IP Analysis & Competitive Intelligence

The direct link between this specific compound and multiple patent families covering high-value fungicidal compositions makes it a key search term and material of interest for IP analysts and competitive intelligence professionals in the agrochemical sector. Procuring a sample can be a first step in validating patent claims, exploring Freedom-to-Operate, or analyzing the structure of a competitor's product [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
SDHI Fungicide Synthesis
Patent-relevant substitution pattern
Verify regiochemistry and halogen compatibility for carboxanilide formation
Late-Stage Drug Discovery
Multi-functional derivatization scaffold
Assess reactivity of 2-Cl handle in target cross-coupling reactions
Process Chemistry & Route Scouting
Controlled reactivity profile
Evaluate impurity profile and yield compared to 2-Br analog under scale-up conditions
IP & Competitive Intelligence
Link to protected agrochemical space
Cross-reference with patent families to confirm Freedom-to-Operate status

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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